N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Catalog No.
S6090852
CAS No.
M.F
C17H18N2O5
M. Wt
330.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzam...

Product Name

N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide

IUPAC Name

N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

InChI

InChI=1S/C17H18N2O5/c1-10-5-6-13(11(2)7-10)18-17(20)12-8-15(23-3)16(24-4)9-14(12)19(21)22/h5-9H,1-4H3,(H,18,20)

InChI Key

XPNMBIKPESWKNO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C

The exact mass of the compound N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide is 330.12157168 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound characterized by the presence of a nitro group, two methoxy groups, and a dimethylphenyl substituent attached to a benzamide framework. Its molecular formula is C16H18N2O4C_{16}H_{18}N_{2}O_{4}, and it features a complex structure that contributes to its unique chemical and biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
  • Substitution: The methoxy groups can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation: The compound can be oxidized at the methyl groups to yield corresponding carboxylic acids.

Common reagents used in these reactions include hydrogen gas with palladium on carbon for reduction and sodium methoxide for substitution.

Preliminary studies indicate that N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide exhibits significant biological activity. It has been identified as a potent inhibitor of urease, an enzyme involved in the hydrolysis of urea into ammonia and carbon dioxide. This inhibition may influence various biological processes, particularly those related to nitrogen metabolism . The compound's ability to interact with specific enzymes suggests potential applications in drug design targeting similar pathways.

The synthesis of N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:

  • Nitration: The precursor compound 4,5-dimethoxybenzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
  • Acylation: The resulting nitrated product undergoes acylation with 2,4-dimethylphenyl isocyanate under anhydrous conditions to form the desired benzamide.

These methods can be scaled for industrial production, often utilizing continuous flow reactors to enhance yield and minimize waste.

N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide has potential applications in:

  • Medicinal Chemistry: Due to its enzyme inhibition properties, it may serve as a lead compound for developing drugs targeting urease-related diseases.
  • Research: It can be utilized in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

Interaction studies have shown that N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide binds effectively with urease. This binding is thought to involve specific molecular interactions that inhibit the enzyme's activity. Understanding these interactions can help elucidate its mechanism of action and guide further drug development efforts.

Several compounds share structural similarities with N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamideContains a chloro substituent instead of dimethylDifferent halogen substitution may affect reactivity
N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamideCyclopentyl group attached instead of dimethylPotentially different biological activity due to ring structure
4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamideBenzyl group instead of dimethylDifferent steric effects influencing biological properties

These compounds highlight the diversity within the nitrobenzamide class while showcasing how variations in substituents can lead to unique chemical behaviors and biological activities.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

330.12157168 g/mol

Monoisotopic Mass

330.12157168 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-15-2024

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